2-ethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
- This compound is a complex molecule with a unique structure. Let’s break it down:
- The core structure consists of a benzamide group (a benzene ring with an amide functional group attached).
- Attached to the benzamide is a thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms).
- The 5-oxo-1-phenylpyrrolidin-3-yl moiety is connected to the thiadiazole ring.
- Finally, there’s an ethoxy group (an oxygen atom bonded to an ethyl group) at one end.
- This compound’s intricate structure suggests potential biological activity.
Preparation Methods
- Researchers have synthesized this compound using a parallel solution-phase approach .
- The synthesis involves several steps:
- Starting from itaconic acid , they transformed it into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids.
- These key intermediates were then amidated with various aliphatic amines to yield the desired carboxamides.
- Industrial production methods may vary, but the parallel synthesis provides a practical route.
Chemical Reactions Analysis
- This compound likely undergoes various reactions:
Amidation: The key step in its synthesis involves amidation of carboxylic acids with amines.
Oxidation/Reduction: Depending on the functional groups, it could participate in redox reactions.
Substitution: The ethoxy group may be susceptible to nucleophilic substitution.
- Common reagents include amines, acids, and oxidizing/reducing agents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with receptors, enzymes, or cellular pathways.
Materials Science: Assess its properties for use in materials or sensors.
Agrochemicals: Evaluate its pesticidal or herbicidal activity.
Mechanism of Action
- The exact mechanism remains to be elucidated, but it likely involves interactions with specific molecular targets.
- Potential pathways include receptor binding, enzyme inhibition, or modulation of cellular signaling.
Comparison with Similar Compounds
- Similar compounds may include other benzamides, thiadiazoles, or pyrrolidines.
- Highlight its uniqueness, perhaps by emphasizing the combination of these structural elements.
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-ethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H20N4O3S/c1-2-28-17-11-7-6-10-16(17)19(27)22-21-24-23-20(29-21)14-12-18(26)25(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,22,24,27) |
InChI Key |
VCPJWNJQWAJHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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